molecular formula C36H44N2O18 B562673 4-Methylumbelliferyl b-D-chitobiose heptaacetate CAS No. 122147-95-9

4-Methylumbelliferyl b-D-chitobiose heptaacetate

Cat. No.: B562673
CAS No.: 122147-95-9
M. Wt: 792.744
InChI Key: OZQAXINUAWYDOY-KFWYJRSWSA-N
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Description

4-Methylumbelliferyl b-D-chitobiose heptaacetate is a synthetic compound widely used in biochemical research. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The compound is often utilized as a substrate in enzymatic assays, particularly for the detection and analysis of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-chitobiose heptaacetate typically involves the acetylation of 4-Methylumbelliferyl b-D-chitobiose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in cleanroom environments to prevent contamination and is subjected to rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-chitobiose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized forms of the compound, and substituted products depending on the reagents and conditions used .

Scientific Research Applications

4-Methylumbelliferyl b-D-chitobiose heptaacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl b-D-glucoside
  • 4-Methylumbelliferyl b-D-galactoside
  • 4-Methylumbelliferyl b-D-mannoside

Uniqueness

4-Methylumbelliferyl b-D-chitobiose heptaacetate is unique due to its specific structure, which includes multiple acetyl groups that enhance its stability and solubility. This makes it particularly suitable for use in enzymatic assays where high sensitivity and specificity are required .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAXINUAWYDOY-KFWYJRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858116
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122147-95-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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